

Ensartinib dosing regimen in clinical practice

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Compound Focus: Ensartinib

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Ensartinib Application Notes

Mechanism of Action and Indications

Ensartinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK). It was developed to overcome limitations of earlier ALK inhibitors, offering tenfold greater potency than crizotinib in preclinical models and demonstrating significant activity against central nervous system (CNS) metastases [1] [2].

- **Approved Indication:** Treatment of ALK-positive locally advanced or metastatic NSCLC in adults who have not previously received an ALK inhibitor [3] [4].
- **Expanding Indication:** Recent Phase III ELEVATE trial data presented at ESMO 2025 shows **ensartinib** significantly improves disease-free survival in the **adjuvant setting** following complete resection of stage IB-IIIB ALK-positive NSCLC [5] [6].

Dosing Regimen and Pharmacokinetics

The recommended dosage is **225 mg taken orally once daily**, with or without food [3] [7]. Treatment continues until disease progression or unacceptable toxicity [8].

- **Formulations:** 25 mg and 100 mg capsules [3] [8].
- **Administration:** Swallow capsules whole; do not crush, chew, or dissolve [3] [9]. If a dose is missed, take it unless within 12 hours of the next dose. Do not take an extra dose if vomiting occurs [3] [7].

Toxicity Management and Dose Modifications

Managing adverse events with appropriate dose modifications is critical for maintaining therapy. The following table summarizes the stepwise dose reductions and management strategies for key toxicities.

Table 1: Dose Modification Protocol for Adverse Reactions

Adverse Reaction	Severity	Recommended Action
Interstitial Lung Disease (ILD)/Pneumonitis	Any Grade	Permanently discontinue [3] [8].
Hepatotoxicity	Grade 3-4 (ALT/AST >5x ULN with bilirubin ≤2x ULN)	Withhold until recovery to Grade ≤1, then resume at a reduced dose [3] [7].
	Grade 2-4 (ALT/AST >3x ULN with bilirubin >2x ULN)	Permanently discontinue [8].
Dermatologic Reactions	Grade 2-3	Withhold and treat with corticosteroids. Upon improvement to Grade ≤1, resume at a reduced dose [3] [8].
	Grade 4	Permanently discontinue [3].
Symptomatic Bradycardia	Symptomatic	Withhold until recovery. Resume at the same or reduced dose after reviewing concomitant medications [3] [7].
Hyperglycemia	Grade 3 or 4	Withhold until controlled, then resume at a reduced dose . Permanently discontinue if unable to achieve control [3] [8].
Increased CPK	>5x ULN (first occurrence)	Withhold until recovery to ≤2.5x ULN, resume at same dose [3] [7].
	>10x ULN or recurrence >5x ULN	Withhold until recovery, resume at a reduced dose [8].

Adverse Reaction	Severity	Recommended Action
Hyperuricemia	Symptomatic or Grade 4	Withhold, initiate urate-lowering medication. Upon improvement, resume at the same or reduced dose [3].

Recommended Dose Reductions:

- **First reduction:** 200 mg once daily
- **Second reduction:** 150 mg once daily
- **Permanently discontinue** if unable to tolerate 150 mg once daily [3] [8]. Do not re-escalate the dose after a reduction [7].

Clinical Efficacy Profile

Ensartinib has demonstrated robust efficacy in clinical trials, particularly in ALK TKI-naïve patients.

Table 2: Summary of Key Efficacy Outcomes from Clinical Trials

Trial / Setting	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Intracranial Response
Phase I/II (Horn et al.) [1] [2]	ALK TKI-naïve (n=15)	80%	26.2 months	64.3% (in pts with baseline CNS lesions)
Phase III eXalt3 [4] [1]	ALK TKI-naïve (Ensartinib arm)	-	25.8 months	-
Phase III ELEVATE (Adjuvant) [5] [6]	Stage IB-IIIB (post-resection)	-	24-month Disease-Free Survival: 86.4% (vs. 53.5% placebo)	-

Clinical Management Protocols

Pretreatment Screening and Baseline Assessments

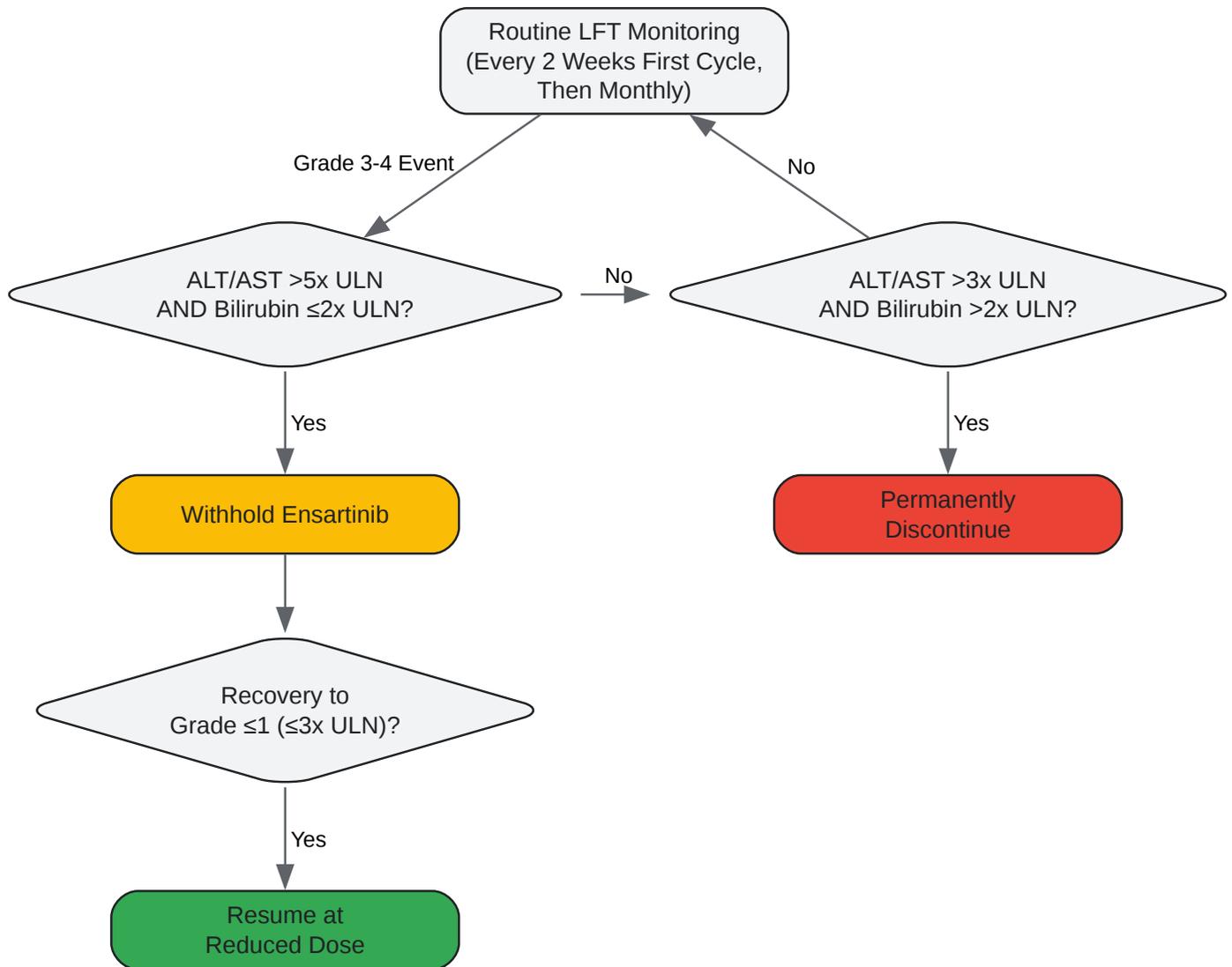
Before initiating **ensartinib**, conduct the following assessments [3] [7]:

- **Patient Selection:** Confirm ALK rearrangement in tumor specimen via an approved test.
- **Laboratory Tests:**
 - Liver Function Tests (ALT, AST, Total Bilirubin)
 - Fasting Blood Glucose
 - Serum Uric Acid
 - Serum Creatinine Phosphokinase (CPK)
- **Clinical Evaluation:**
 - Verify pregnancy status in patients of reproductive potential.
 - Assess for history of cardiac, pulmonary, visual, or dermatologic conditions.

Ongoing Monitoring and Management

Routine monitoring is essential for the early detection and management of adverse events.

Diagram 1: Protocol for Managing Hepatotoxicity During Ensartinib Therapy



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*This workflow outlines the management steps for hepatotoxicity based on liver function test (LFT) results, guiding clinicians on when to withhold, reduce the dose, or discontinue **ensartinib**.*

Diagram 2: Management of Dermatologic Adverse Reactions

This protocol provides a structured approach for managing dermatologic reactions, which are among the most common adverse events, with actions tailored to the severity grade (1-4).

Conclusion

Ensartinib is a highly effective ALK TKI for treating ALK-positive NSCLC. Successful clinical application hinges on a standardized dosing regimen of 225 mg daily, vigilant monitoring for toxicities—especially hepatotoxicity, dermatologic reactions, and bradycardia—and the prompt implementation of evidence-based dose modification protocols. The recent positive adjuvant trial data signals its expanding role in the management of early-stage disease, offering a new therapeutic choice for a broader patient population.

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